2-Bromo-3-chloro-4-cyanobenzoic acid
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Overview
Description
2-Bromo-3-chloro-4-cyanobenzoic acid is an organic compound with the molecular formula C8H3BrClNO2. It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and cyano groups on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloro-4-cyanobenzoic acid typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the following steps:
Nitration: The starting material, such as 3-chlorobenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group, forming 3-amino-4-chlorobenzoic acid.
Bromination: The amino group is replaced by a bromine atom through a bromination reaction, yielding 2-bromo-3-chloro-4-aminobenzoic acid.
Cyanation: Finally, the amino group is converted to a cyano group, resulting in this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-chloro-4-cyanobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine or other functional groups.
Oxidation Reactions: The benzene ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be employed for reduction reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
2-Bromo-3-chloro-4-cyanobenzoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-chloro-4-cyanobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of electron-withdrawing groups like bromine, chlorine, and cyano can influence its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-cyanobenzoic acid
- 2-Chloro-4-cyanobenzoic acid
- 2-Bromo-4-fluorobenzoic acid
Comparison
2-Bromo-3-chloro-4-cyanobenzoic acid is unique due to the combination of bromine, chlorine, and cyano groups on the benzene ring. This combination imparts distinct electronic and steric properties, affecting its reactivity and interactions compared to similar compounds. For instance, the presence of both bromine and chlorine can lead to different substitution patterns and reactivity compared to compounds with only one halogen substituent .
Properties
Molecular Formula |
C8H3BrClNO2 |
---|---|
Molecular Weight |
260.47 g/mol |
IUPAC Name |
2-bromo-3-chloro-4-cyanobenzoic acid |
InChI |
InChI=1S/C8H3BrClNO2/c9-6-5(8(12)13)2-1-4(3-11)7(6)10/h1-2H,(H,12,13) |
InChI Key |
DXQKFRYRTIQZES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Cl)Br)C(=O)O |
Origin of Product |
United States |
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